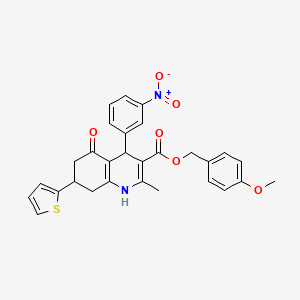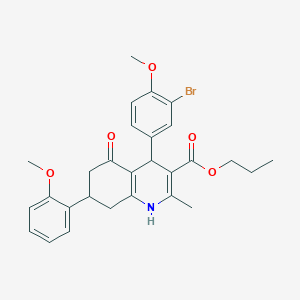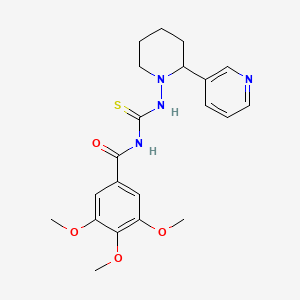![molecular formula C16H23N7O3 B11076439 6-{[4-(tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B11076439.png)
6-{[4-(tert-butylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the triazine derivative with the pyridazinone moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the triazine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-TERT-BUTYLAMINO-6-MORPHOLIN-4-YL-[1,3,5]TRIAZINE-2-CARBOXYLIC ACID
- 4-(tert-Butylamino)-6-morpholino-1,3,5-triazine-2-carboxylic acid
Uniqueness
6-{[4-(TERT-BUTYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H23N7O3 |
|---|---|
Molecular Weight |
361.40 g/mol |
IUPAC Name |
6-[[4-(tert-butylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C16H23N7O3/c1-16(2,3)20-13-17-14(23-7-9-25-10-8-23)19-15(18-13)26-11-5-6-12(24)22(4)21-11/h5-6H,7-10H2,1-4H3,(H,17,18,19,20) |
InChI Key |
NKHWIQDLEOREPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076358.png)


![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11076371.png)
![1-(2-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11076373.png)
![7-(azepan-1-yl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11076380.png)
![4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076383.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076396.png)
![2-Methyl-5-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B11076412.png)
![4-(4-{[(4-methoxyphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11076430.png)
![Nalpha-[(benzyloxy)carbonyl]-N-[4-(cyclohexylcarbamoyl)phenyl]phenylalaninamide](/img/structure/B11076432.png)


![5-Dibenzo[B,D]furan-2-YL-1-(3-methylphenyl)-3-(3-toluidino)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11076459.png)
